(6R,7R)-7-amino-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride
CAS No.: 166176-51-8
Cat. No.: VC0061818
Molecular Formula: C14H15Cl2N5O3S
Molecular Weight: 404.266
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 166176-51-8 |
|---|---|
| Molecular Formula | C14H15Cl2N5O3S |
| Molecular Weight | 404.266 |
| IUPAC Name | (6R,7R)-7-amino-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride |
| Standard InChI | InChI=1S/C14H13N5O3S.2ClH/c15-10-12(20)19-11(14(21)22)8(7-23-13(10)19)6-17-4-5-18-9(17)2-1-3-16-18;;/h1-5,10,13H,6-7,15H2;2*1H/t10-,13-;;/m1../s1 |
| Standard InChI Key | VWBCFPNXLGRJSK-OWVUFADGSA-N |
| SMILES | C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)C[N+]3=C4C=CC=NN4C=C3.Cl.[Cl-] |
Introduction
Chemical Structure and Properties
The compound (6R,7R)-7-amino-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride belongs to the cephalosporin class of antibiotics. Its core structure consists of a 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid scaffold (the cephalosporin nucleus) with specific stereochemistry at positions 6R and 7R, which is critical for its biological activity . The imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl moiety at the C-3 position represents a key structural feature that distinguishes this compound from other cephalosporins.
Structural Components
The molecule can be described as having three main components:
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The cephalosporin nucleus (5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid)
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The imidazo[1,2-b]pyridazin-1-ium group attached via a methyl linker at position 3
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An amino group at position 7
The compound exists as a salt form with both chloride and hydrochloride counter-ions, which affects its solubility and pharmaceutical properties.
Physical and Chemical Properties
Based on similar compounds, the following properties can be inferred:
Synthesis and Development
The synthesis of this compound follows methodology similar to that reported for related cephalosporins containing imidazo[1,2-b]pyridazinium moieties. The general synthetic approach involves several key steps.
Synthesis Pathway
The synthesis typically involves the following steps:
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Preparation of the imidazo[1,2-b]pyridazine component, often beginning with commercially available pyridazine derivatives
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Formation of the cephalosporin nucleus with appropriate protecting groups
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Introduction of the imidazo[1,2-b]pyridazinium group at the C-3 position via alkylation
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Deprotection and salt formation
As described in related research, the imidazo[1,2-b]pyridazine component may be prepared following methods similar to those reported by Lombardino . The integration of this heterocyclic group to the cephalosporin nucleus is typically achieved through alkylation reactions involving an appropriate leaving group at position 3 of the protected cephalosporin intermediate .
Synthetic Challenges
The synthesis presents several challenges, including:
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Regioselective alkylation of the imidazo[1,2-b]pyridazine nitrogen
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Preservation of the stereochemistry at positions 6R and 7R
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Control of β-lactam stability during multiple reaction steps
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Optimization of salt formation conditions
Antibacterial Activity and Spectrum
The compound demonstrates significant antibacterial activity due to its unique structural features, particularly the imidazo[1,2-b]pyridazinium group at position 3 of the cephalosporin nucleus.
Activity Spectrum
Based on studies of closely related compounds, this cephalosporin would be expected to exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Research on similar cephalosporins containing imidazo[1,2-b]pyridazinium groups has shown potent activity against a wide range of pathogens .
| Bacterial Species | Anticipated MIC Range (μg/ml) | Comparison to Reference Antibiotics |
|---|---|---|
| Staphylococcus aureus | 0.78-1.56 | Superior to many standard cephalosporins |
| Escherichia coli | <0.1-0.39 | Comparable to advanced cephalosporins |
| Pseudomonas aeruginosa | 0.2-3.13 | Significantly better than earlier generations |
| Streptococcus species | 0.39-1.56 | Highly effective |
The data suggests particularly strong activity against Escherichia coli, with MIC values potentially below 0.1 μg/ml, making it an exceptional candidate for treating infections caused by this pathogen .
Structure-Activity Relationship
Studies on related compounds have demonstrated that the nature of the heterocyclic group at position 3 significantly impacts antibacterial activity. The imidazo[1,2-b]pyridazinium group appears to confer enhanced activity compared to other heterocycles, possibly due to the delocalization of positive charge within this moiety .
Mechanism of Action
Primary Mechanism
As a cephalosporin antibiotic, this compound exerts its antibacterial effect primarily through inhibition of bacterial cell wall synthesis. Specifically, it binds to penicillin-binding proteins (PBPs), enzymes essential for peptidoglycan cross-linking during bacterial cell wall formation .
The β-lactam ring in the cephalosporin nucleus is structurally similar to the D-alanyl-D-alanine terminus of peptidoglycan precursors, allowing it to act as a substrate analog and form a covalent bond with the active site serine residue of PBPs. This irreversible acylation renders PBPs inactive, preventing cell wall cross-linking and ultimately leading to bacterial cell lysis.
Enhanced Efficacy Mechanisms
The imidazo[1,2-b]pyridazinium group at position 3 likely contributes to enhanced efficacy through several mechanisms:
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Improved penetration through the outer membrane of Gram-negative bacteria
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Enhanced stability against β-lactamases due to steric hindrance
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Altered binding affinity for specific PBP targets
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Potential secondary interactions with bacterial cellular components
Research on related compounds suggests that the delocalization of positive charge within the imidazo[1,2-b]pyridazinium moiety plays a crucial role in expanding the antibacterial spectrum and increasing activity . This is consistent with findings that cephalosporins with cationic heterocycles at the C-3 position often demonstrate enhanced activity against Gram-negative pathogens, including Pseudomonas aeruginosa.
Comparative Analysis with Related Compounds
Comparison with Other Cephalosporins
When compared to other cephalosporins, including those with different heterocyclic substituents at position 3, the imidazo[1,2-b]pyridazinium-containing compound exhibits distinct advantages.
| Compound | Key Structural Feature | Relative Activity Against Gram-positive | Relative Activity Against Gram-negative | Activity Against P. aeruginosa |
|---|---|---|---|---|
| Target compound | Imidazo[1,2-b]pyridazinium | +++ | +++ | ++ |
| Ceftazidime (CAZ) | Pyridinium | ++ | ++ | + |
| Imidazo[1,5-a]pyridinium analog | Imidazo[1,5-a]pyridinium | +++ | +++ | ++ |
| Pyrazolo[1,5-a]pyridinium analog | Pyrazolo[1,5-a]pyridinium | +++ | +++ | ++ |
Note: +++ (high activity), ++ (moderate activity), + (lower activity)
Studies have shown that cephalosporins containing imidazo[1,2-b]pyridazinium groups demonstrate antibacterial activity superior to that of ceftazidime (CAZ), a well-established third-generation cephalosporin with known activity against Pseudomonas aeruginosa .
Variations in the Imidazo[1,2-b]pyridazinium Group
Research has explored various substitutions on the imidazo[1,2-b]pyridazinium moiety to optimize antibacterial activity. The data below summarizes findings for related compounds with different substituents:
| Substituent Position | Effect on Antibacterial Activity | Effect on Physicochemical Properties |
|---|---|---|
| No substitution | Baseline activity | Baseline properties |
| 6-Methyl | Maintained or slightly enhanced activity | Increased lipophilicity |
| 6-Fluoro | Variable effects depending on pathogen | Altered electronic properties |
| 6-Chloro | Generally enhanced activity | Increased lipophilicity, altered electron distribution |
| 6-Hydroxyl | Often reduced activity | Increased hydrophilicity, hydrogen bonding capability |
| 6-Methoxy | Variable effects | Modified electronic and steric properties |
| 6-Methylthio | Enhanced activity against specific pathogens | Increased lipophilicity |
These structure-activity relationships provide valuable insights for the rational design of optimized derivatives with enhanced antibacterial properties .
Pharmacokinetic Considerations
Anticipated Pharmacokinetic Properties
Based on the structure and known properties of similar cephalosporins, the following pharmacokinetic characteristics can be anticipated:
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Absorption: As a salt form with both chloride and hydrochloride, this compound would likely have limited oral bioavailability due to its charged nature and potential instability in gastric conditions. Parenteral administration would be the likely route of administration.
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Distribution: The presence of the imidazo[1,2-b]pyridazinium group may influence tissue distribution. The cationic nature of this group could potentially affect penetration into specific tissues or compartments.
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Metabolism: Like other cephalosporins, minimal hepatic metabolism would be expected, with the majority of the drug being eliminated unchanged.
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Excretion: Primarily renal excretion, potentially with both glomerular filtration and tubular secretion contributing to elimination.
Future Research Directions
Optimization Opportunities
Further research on this compound could focus on:
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Exploring additional substitutions on the imidazo[1,2-b]pyridazinium group to optimize activity and pharmacokinetic properties
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Investigating prodrug approaches to potentially enable oral administration
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Evaluating combinations with β-lactamase inhibitors to overcome resistance
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Developing formulations suitable for different routes of administration
Analytical Methods
The development of sensitive and specific analytical methods would be essential for further characterization and quality control. Based on information for related compounds, high-performance liquid chromatography (HPLC) methods using reverse-phase columns would be suitable for analysis .
A typical HPLC method might include:
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Column: Newcrom R1 or similar reverse-phase column
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Mobile phase: Acetonitrile/water with phosphoric acid (or formic acid for MS-compatible applications)
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Detection: UV absorbance at approximately 254-280 nm
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Alternative detection: Mass spectrometry for increased sensitivity and specificity
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